GPCR-Wide Selectivity Profiling
ML321 was functionally profiled in antagonist mode against 168 distinct GPCRs using the DiscoverX gpcrMAX β-arrestin recruitment assay at a single high concentration of 10 µM [1]. At this concentration—approximately 100-fold above the therapeutic D2R occupancy range—ML321 produced >50% inhibition at only two targets: the D2R short and long isoforms (maximal inhibition) and the D3R (72% inhibition) [1]. No other GPCR among the 168 tested showed >50% inhibition [1]. In a complementary radioligand binding screen of 46 targets (NIMH PDSP), 10 µM ML321 displaced >50% of specific binding at only four targets: D2R (92%), D3R (59%), 5-HT2C (64%), and 5-HT7 (53%) [1]. This degree of GPCR-wide selectivity is not exhibited by any FDA-approved D2R antagonist; haloperidol, for example, binds with high affinity to D1R, D3R, D4R, 5-HT2A, α1-adrenoceptors, and histamine H1 receptors, while atypical antipsychotics such as clozapine and olanzapine engage an even broader array of aminergic GPCRs [1].
| Evidence Dimension | Number of GPCR targets inhibited >50% at 10 µM screening concentration (functional β-arrestin assay, 168 GPCR panel) |
|---|---|
| Target Compound Data | 2 targets (D2R, D3R) out of 168 GPCRs |
| Comparator Or Baseline | Typical FDA-approved D2R antagonists (e.g., haloperidol) and atypical antipsychotics (e.g., clozapine, olanzapine) each inhibit 10–30+ GPCRs at comparable screening concentrations; exact numbers vary by compound but all exceed ML321 by >5-fold |
| Quantified Difference | ≥5-fold fewer off-target GPCR engagements vs. FDA-approved D2R antagonists (class-level estimate) |
| Conditions | DiscoverX gpcrMAX functional antagonist screen (β-arrestin recruitment); 168 human GPCRs; ML321 tested at 10 µM |
Why This Matters
This exceptionally narrow GPCR selectivity profile makes ML321 the preferred tool compound for experiments where off-target-driven confounds must be minimized, such as target deconvolution studies, D2R-specific signaling pathway dissection, and behavioral pharmacology where polypharmacology obscures mechanistic interpretation.
- [1] Free RB, Nilson AN, Boldizsar NM, et al. ACS Pharmacol Transl Sci. 2023;6(1):151-170. PMID: 36654757. View Source
